molecular formula C9H2ClF9 B1621508 2-Chloro-1,3,5-tris(trifluoromethyl)benzene CAS No. 444-38-2

2-Chloro-1,3,5-tris(trifluoromethyl)benzene

Cat. No. B1621508
CAS RN: 444-38-2
M. Wt: 316.55 g/mol
InChI Key: OLWJWIMWBGMZJY-UHFFFAOYSA-N
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Description

2-Chloro-1,3,5-tris(trifluoromethyl)benzene, also known as trifluoromethylchlorobenzene, is an organochlorine compound with the molecular formula C8H3ClF3. It is a colorless to pale yellow liquid with a pungent odor. It is a structural analogue of trifluoromethoxybenzene and is used in a variety of synthetic and analytical applications.

Scientific Research Applications

Application 1: Synthesis of Trifluoromethylpyridines

  • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application or Experimental Procedures : The synthesis and applications of TFMP and its derivatives are complex and involve various chemical reactions .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 2: FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of the Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
  • Methods of Application or Experimental Procedures : The synthesis of these drugs involves various chemical reactions .
  • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Application 3: Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid

  • Summary of the Application : 2-Chloro-1,3,5-tris(trifluoromethyl)benzene can be used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .
  • Methods of Application or Experimental Procedures : The synthesis involves reacting 2-Chloro-1,3,5-tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide .
  • Results or Outcomes : The result is the formation of 2,4,6-tris(trifluoromethyl)benzoic acid .

Application 4: Synthesis of Bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines

  • Summary of the Application : 2-Chloro-1,3,5-tris(trifluoromethyl)benzene can be used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines .
  • Methods of Application or Experimental Procedures : The synthesis involves various chemical reactions .
  • Results or Outcomes : The result is the formation of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines .

Application 5: Synthesis of Lithio Derivative

  • Summary of the Application : 2-Chloro-1,3,5-tris(trifluoromethyl)benzene can be used as a starting material in the synthesis of a lithio derivative .
  • Methods of Application or Experimental Procedures : The synthesis involves direct metalation with n-butyllithium .
  • Results or Outcomes : The result is the formation of a lithio derivative .

Application 6: Fabrication of Proton Exchange Membranes

  • Summary of the Application : 1,3,5-tris(bromomethyl)benzene, a derivative of 2-Chloro-1,3,5-tris(trifluoromethyl)benzene, can be used in the fabrication of Proton Exchange Membranes (PEMs) for fuel cell applications .
  • Methods of Application or Experimental Procedures : The fabrication involves covalently linking polybenzimidazole (PBI) and 1,3,5-tris(bromomethyl)benzene as part of the tri-functional bromomethyls .
  • Results or Outcomes : The result is the formation of Proton Exchange Membranes, which are crucial components in fuel cells .

properties

IUPAC Name

2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF9/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWJWIMWBGMZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371549
Record name 2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3,5-tris(trifluoromethyl)benzene

CAS RN

444-38-2
Record name 2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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